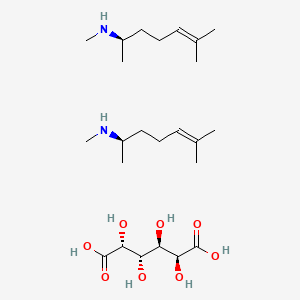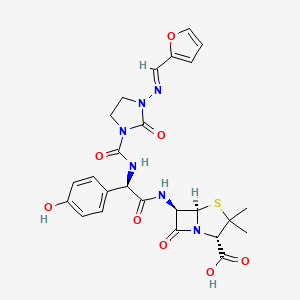
Calcium saccharin hydrous
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Calcium saccharin hydrous is a compound that combines calcium ions with saccharin, an artificial sweetener. Saccharin is known for its intense sweetness, approximately 400 times sweeter than sucrose, and is commonly used in various food and beverage products . The hydrous form indicates that the compound contains water molecules within its crystalline structure.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Calcium saccharin hydrous can be synthesized through the reaction of saccharin with calcium salts. One common method involves dissolving saccharin in water and then adding a calcium salt, such as calcium chloride, under controlled conditions. The reaction typically occurs at room temperature, and the product is then crystallized out of the solution .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product. The crystallized product is then filtered, washed, and dried to obtain the hydrous form .
Analyse Chemischer Reaktionen
Types of Reactions
Calcium saccharin hydrous undergoes various chemical reactions, including:
Substitution Reactions: Saccharin can participate in substitution reactions where its sulfonamide group is replaced by other functional groups.
Oxidation and Reduction: Saccharin can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens and other electrophiles.
Oxidation and Reduction: Reagents such as hydrogen peroxide or reducing agents like sodium borohydride are used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various saccharin derivatives, while oxidation and reduction can lead to different oxidation states of saccharin .
Wissenschaftliche Forschungsanwendungen
Calcium saccharin hydrous has a wide range of applications in scientific research:
Biology: Investigated for its potential effects on biological systems, including its role as a non-nutritive sweetener.
Industry: Widely used in the food and beverage industry as a sweetening agent.
Wirkmechanismus
The mechanism of action of calcium saccharin hydrous involves its interaction with taste receptors on the tongue, which leads to the perception of sweetness. At the molecular level, saccharin binds to sweet taste receptors, activating them and sending signals to the brain that are interpreted as sweet taste . Additionally, saccharin has been studied for its effects on various biological pathways, including its potential impact on glucose metabolism and blood pressure regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Sodium Saccharin: Another salt form of saccharin, commonly used as a sweetener.
Potassium Saccharin: Similar to sodium saccharin but with potassium as the counterion.
Aspartame: Another artificial sweetener, but with a different chemical structure and sweetness profile.
Uniqueness of Calcium Saccharin Hydrous
This compound is unique due to its calcium content, which can provide additional nutritional benefits compared to other saccharin salts. The hydrous form also affects its solubility and stability, making it suitable for specific applications where these properties are advantageous .
Eigenschaften
Molekularformel |
C14H16CaN2O10S2 |
|---|---|
Molekulargewicht |
476.5 g/mol |
IUPAC-Name |
calcium;1,1-dioxo-1,2-benzothiazol-3-olate;tetrahydrate |
InChI |
InChI=1S/2C7H5NO3S.Ca.4H2O/c2*9-7-5-3-1-2-4-6(5)12(10,11)8-7;;;;;/h2*1-4H,(H,8,9);;4*1H2/q;;+2;;;;/p-2 |
InChI-Schlüssel |
NEMILQMEYKKHNA-UHFFFAOYSA-L |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].C1=CC=C2C(=C1)C(=NS2(=O)=O)[O-].O.O.O.O.[Ca+2] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![[[(2R,3R,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxy-4-methyl-tetrahydrofuran-2-yl]methoxy-hydroxy-phosphoryl] phosphono hydrogen phosphate](/img/structure/B10859660.png)




![(Z)-7-[2-[(E,3R)-5-ethoxy-3-hydroxy-4,4-dimethylpent-1-enyl]-3-hydroxy-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B10859696.png)


![(10R)-19-cyclohexyl-N-(dimethylsulfamoyl)-5-methoxy-10-(3-methyl-3,8-diazabicyclo[3.2.1]octane-8-carbonyl)-12-azapentacyclo[10.7.0.02,7.08,10.013,18]nonadeca-1(19),2(7),3,5,13(18),14,16-heptaene-15-carboxamide;hydrochloride](/img/structure/B10859714.png)

